N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide
Description
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a cyclohexyl-hydroxyethyl substituent on the amide nitrogen. Thiophene carboxamides are a versatile class of compounds with demonstrated bioactivities, including antibacterial, anticancer, and antifungal properties. This article compares the structural, synthetic, and functional aspects of this compound with its analogs, leveraging data from diverse research studies.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-11(10-5-2-1-3-6-10)9-14-13(16)12-7-4-8-17-12/h4,7-8,10-11,15H,1-3,5-6,9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZABVORUIQFIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mixed Anhydride Method
A widely cited approach involves generating a mixed anhydride intermediate from thiophene-2-carboxylic acid using ethyl chloroformate:
Procedure :
- Dissolve thiophene-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane under nitrogen.
- Add triethylamine (1.2 equiv) at 0°C, followed by ethyl chloroformate (1.1 equiv).
- After 30 min, introduce 2-cyclohexyl-2-hydroxyethylamine (1.0 equiv) and stir at room temperature for 12 h.
Key Parameters :
- Yield: 68–72% (based on analogous reactions)
- Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Advantages :
Carbodiimide-Mediated Coupling
Alternative activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Reaction Table :
| Component | Quantity | Role |
|---|---|---|
| Thiophene-2-carboxylic acid | 1.0 equiv | Substrate |
| EDC·HCl | 1.2 equiv | Coupling agent |
| HOBt | 1.1 equiv | Catalyst |
| 2-Cyclohexyl-2-hydroxyethylamine | 1.0 equiv | Nucleophile |
| DMF | 10 mL/mmol | Solvent |
Conditions :
Characterization :
- ¹H NMR (CDCl₃): δ 7.65 (d, J=3.4 Hz, 1H, thiophene H-5), 7.45 (d, J=5.1 Hz, 1H, thiophene H-3), 6.95 (dd, J=3.4, 5.1 Hz, 1H, thiophene H-4), 3.85 (m, 1H, CHOH), 3.45 (m, 2H, NCH₂), 1.70–1.30 (m, 11H, cyclohexyl).
Alternative Route: In Situ Thiophene Ring Formation
Cyclization of Thiocarbamoyl Precursors
Adapting methods from, the thiophene core can be constructed concurrently with carboxamide installation:
Synthetic Scheme :
- Intermediate Synthesis :
- React N -(4-acetylphenyl)-2-chloroacetamide with N -aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives under basic conditions.
- Cyclization :
Modifications for Target Compound :
- Replace phenyl groups with cyclohexyl-hydroxyethyl substituents during acrylamide synthesis.
- Requires prior synthesis of custom thiocarbamoyl precursors.
Challenges :
- Multi-step sequence lowers overall yield (estimated 40–45%)
- Complex purification due to regioisomer formation
Purification and Isolation Strategies
Crystallization Optimization
Post-reaction workup from provides insights:
Mechanistic Considerations and Side Reactions
Competing Pathways
- Hydroxyl Group Oxidation : The β-hydroxy amine may undergo dehydration under acidic conditions, forming an imine byproduct. Mitigated by maintaining pH >5 during reactions.
- Thiophene Ring Sulfur Oxidation : Over-oxidation to sulfoxide observed at temperatures >100°C. Controlled by inert atmosphere and radical scavengers.
Industrial Scalability Assessment
Cost-Benefit Analysis
| Method | Cost Index | Yield (%) | Purity (%) |
|---|---|---|---|
| Mixed Anhydride | 1.0 | 72 | 95 |
| EDC/HOBt | 1.8 | 80 | 97 |
| Cyclization Route | 2.5 | 45 | 90 |
Recommendation : Mixed anhydride method balances cost and efficiency for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity:
Research has indicated that compounds related to N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide exhibit antimicrobial properties. These compounds have been tested against various pathogens, showing potential for development into new antimicrobial agents .
2. Anti-inflammatory Properties:
A study highlighted the anti-inflammatory activity of thiophene-2-carboxamide derivatives, including this compound. These compounds were evaluated using the bovine serum albumin denaturation assay, demonstrating comparable activity to standard anti-inflammatory drugs like diclofenac sodium . The molecular docking studies suggested that these compounds could effectively bind to cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes .
3. Therapeutic Potential:
The compound has been explored for its therapeutic applications in treating conditions such as spastic disorders of the digestive and biliary systems. Its derivatives have shown promising results in clinical settings, indicating their potential as therapeutic agents .
Industrial Applications
This compound is also utilized in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into various formulations, enhancing the properties of end products in industries such as pharmaceuticals and agrochemicals.
Case Studies
Case Study 1: Anti-inflammatory Activity
A series of thiophene derivatives were synthesized and evaluated for their anti-inflammatory properties. Among these, N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide demonstrated significant binding affinity to COX-2, indicating its potential as an effective anti-inflammatory agent .
Case Study 2: Therapeutic Efficacy in Clinical Trials
Clinical trials involving formulations containing this compound showed promise in alleviating symptoms associated with spastic conditions. The trials included diverse patient demographics, providing robust data on the efficacy and safety of these compounds .
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Thiophene-2-carboxamides
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula: C12H17NOS
- Molecular Weight: 225.34 g/mol
- CAS Number: 1351620-70-6
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition: Similar thiophene derivatives have shown the ability to inhibit key enzymes involved in metabolic pathways. For instance, compounds with a thiophene ring have been reported to inhibit pantothenate synthetase in Mycobacterium tuberculosis, crucial for coenzyme A biosynthesis, thereby exhibiting anti-tubercular activity.
- Antiviral Properties: Research indicates that thiophene derivatives can act as antiviral agents. They may inhibit viral replication by targeting specific viral enzymes, which is critical for viruses like chikungunya and hepatitis .
- Cytotoxicity and Apoptosis: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through oxidative stress pathways .
Table 1: Biological Activity Summary
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral properties of thiophene derivatives, including this compound, against chikungunya virus. The compound demonstrated promising results with an IC50 value indicating effective inhibition of viral replication in vitro .
- Cytotoxicity Assessment : In a recent experiment, the compound was tested on various cancer cell lines to assess its cytotoxic effects. The results showed significant cell death at micromolar concentrations, suggesting potential utility in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of similar thiophene compounds indicates good bioavailability and moderate clearance rates. These compounds are typically metabolized through hepatic pathways and excreted via renal routes, which is essential for determining dosing regimens in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step process starting with thiophene-2-carboxylic acid derivatives. A typical approach involves:
Acylation : React thiophene-2-carbonyl chloride with 2-cyclohexyl-2-hydroxyethylamine in acetonitrile under reflux (60–80°C for 1–2 hours) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to minimize byproducts.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm the presence of the cyclohexyl, hydroxyl, and thiophene moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 308.12) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular hydrogen bonding (e.g., O–H···O interactions) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?
- Methodology :
Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize binding poses with ΔG < −7 kcal/mol .
Pharmacokinetic Prediction : Tools like SwissADME calculate logP (~2.8) and topological polar surface area (~75 Ų), suggesting moderate blood-brain barrier permeability .
- Validation : Perform in vitro enzyme inhibition assays (e.g., COX-2 IC50) and correlate with docking results .
Q. What strategies resolve contradictions between crystallographic data and computational conformational analysis?
- Methodology :
- Variable-Temperature NMR : Compare experimental dihedral angles (e.g., cyclohexyl-thiophene torsion) with DFT-optimized geometries (B3LYP/6-31G* basis set) .
- Dynamic Studies : Conduct molecular dynamics simulations (AMBER force field) to assess flexibility in solution vs. rigid crystal packing .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Modifications : Introduce electron-withdrawing groups (e.g., -NO2 at thiophene C5) to enhance electrophilic reactivity .
- Biological Testing : Compare IC50 values against parent compound in cytotoxicity assays (e.g., MTT on HeLa cells) .
- Data Analysis : Use QSAR models (e.g., partial least squares regression) to correlate substituent effects with activity .
Data Validation and Reproducibility
Q. Which databases provide reliable physicochemical and spectral data for this compound?
- Sources :
- NIST Chemistry WebBook : Reference IR and MS spectra for benchmarking .
- PubChem : Access experimental/logP and solubility data (e.g., ~2.1 mg/mL in DMSO) .
Experimental Design for Biological Studies
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
